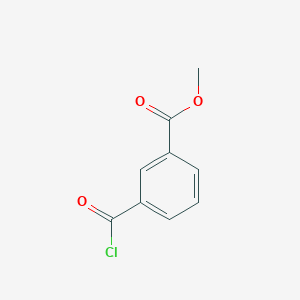

Methyl 3-(Chlorocarbonyl)benzoate

描述

Contextualization within Benzoate (B1203000) Derivatives and Acid Chlorides

Methyl 3-(chlorocarbonyl)benzoate, with the chemical formula C₉H₇ClO₃, is structurally a derivative of benzoic acid. scbt.comcymitquimica.com It belongs to the family of benzoate esters, characterized by a methyl group esterified to the carboxyl group of a benzoate moiety. cymitquimica.com Simultaneously, it is classified as an acid chloride due to the presence of a chlorocarbonyl group (-COCl) attached to the aromatic ring. cymitquimica.comsigmaaldrich.com This dual functionality, possessing both an ester and a highly reactive acid chloride group, is central to its chemical utility. The ester group is relatively stable, while the acid chloride group is a potent acylating agent, readily undergoing nucleophilic substitution reactions. cymitquimica.com This reactivity makes it a versatile tool for introducing the methyl 3-benzoyl moiety into various molecular scaffolds.

Significance as a Chemical Intermediate and Building Block

The primary significance of this compound in academic and industrial research lies in its role as a chemical intermediate and a fundamental building block for the synthesis of more complex molecules. cymitquimica.com Its bifunctional nature allows for sequential or selective reactions, providing a strategic advantage in multistep synthetic sequences.

Role in Complex Organic Molecule Synthesis

In the field of complex organic molecule synthesis, the reactivity of the acid chloride group is frequently exploited. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is crucial for constructing larger, more intricate molecular architectures. The presence of the methyl ester group at the meta-position offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then participate in other coupling reactions.

Importance in Pharmaceutical Chemistry

The structural motif of this compound is a component of various pharmaceutically active compounds. Its utility as a building block allows for the introduction of a substituted benzoyl group, a common feature in many drug molecules. Researchers in medicinal chemistry utilize this intermediate to synthesize novel compounds for drug discovery programs. The ability to readily form amide bonds is particularly important, as the amide functional group is prevalent in a vast number of pharmaceuticals.

Utility in Agrochemical Development

In the development of new agrochemicals, such as herbicides, insecticides, and fungicides, this compound can serve as a key starting material or intermediate. The synthesis of various ester and amide derivatives allows for the creation of libraries of compounds that can be screened for biological activity. While specific examples directly citing this compound in widely used pesticides are not prevalent in the provided search results, the broader class of benzoate derivatives has shown insecticidal properties. nih.govencyclopedia.pub This suggests the potential for derivatives of this compound to be explored in this area.

Relevance in Specialty Chemical Production

The production of specialty chemicals, which are valued for their performance or function rather than their composition, often relies on versatile intermediates like this compound. These can include polymers, dyes, and other materials with specific desired properties. The reactivity of the acid chloride allows for its incorporation into polymer backbones or attachment to other molecules to modify their properties.

Overview of Research Trajectories and Future Directions

Current research involving this compound and related compounds continues to focus on the development of novel synthetic methodologies and the discovery of new applications. Future directions are likely to include:

Development of more efficient and sustainable synthetic routes to this compound and its derivatives.

Exploration of its use in the synthesis of novel materials , such as advanced polymers and functional materials with unique optical or electronic properties.

Application in the design and synthesis of new pharmaceutical agents and agrochemicals , driven by the ongoing need for more effective and safer products.

Use in the construction of complex natural product analogs for biological evaluation.

The versatility and reactivity of this compound ensure its continued importance as a valuable tool for chemists in both academic and industrial settings.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGGIQHJOAPIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574305 | |

| Record name | Methyl 3-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3441-03-0 | |

| Record name | Methyl 3-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorocarbonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving Methyl 3 Chlorocarbonyl Benzoate

Nucleophilic Substitution Reactions

The chlorocarbonyl group in methyl 3-(chlorocarbonyl)benzoate is highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of a wide array of derivatives through the replacement of the chlorine atom.

Reactivity with Various Nucleophiles

The carbon atom of the chlorocarbonyl group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. youtube.com This makes it a prime target for a variety of nucleophiles. cymitquimica.com The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, regenerating the carbonyl double bond. youtube.comlibretexts.orgmasterorganicchemistry.com

Common nucleophiles that react with this compound include:

Alcohols: React to form esters. For example, the reaction with an alcohol (ROH) yields the corresponding diester. libretexts.org

Amines: React to form amides. Primary and secondary amines can be used to synthesize N-substituted amides.

Water: Hydrolysis of the acyl chloride group leads to the formation of the corresponding carboxylic acid, isophthalic acid monomethyl ester.

Carboxylates: Reaction with a carboxylate salt (RCOO⁻) produces an acid anhydride (B1165640). masterorganicchemistry.com

Formation of Diverse Derivatives

The reactivity of this compound with various nucleophiles enables the synthesis of a diverse range of derivatives. For instance, its reaction with amines can lead to the formation of compounds with potential biological activity. The ability to introduce different functional groups through nucleophilic substitution makes this compound a valuable building block in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com The synthesis of various 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives has been reported, showcasing the utility of such reactions in medicinal chemistry. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. ma.edumasterorganicchemistry.com The regioselectivity and rate of this reaction are significantly influenced by the existing substituents.

Influence of Ester and Chlorocarbonyl Groups on Ring Activation/Deactivation

Both the methyl ester (-COOCH₃) and the chlorocarbonyl (-COCl) groups are electron-withdrawing groups. latech.edumasterorganicchemistry.com They pull electron density away from the aromatic ring, a phenomenon known as deactivation. masterorganicchemistry.comyoutube.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. latech.edulibretexts.org The electron-withdrawing nature of these groups is due to both inductive effects and resonance effects. latech.edulibretexts.org

| Substituent Group | Effect on Aromatic Ring | Reactivity towards Electrophilic Substitution |

| Methyl Ester (-COOCH₃) | Deactivating | Decreased |

| Chlorocarbonyl (-COCl) | Deactivating | Decreased |

Regioselectivity in Substitution (e.g., meta-substitution in nitration of methyl benzoate)

The electron-withdrawing nature of the ester and chlorocarbonyl groups directs incoming electrophiles to the meta position on the benzene ring. latech.edursc.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack. rsc.org

A classic example illustrating this regioselectivity is the nitration of methyl benzoate (B1203000). rsc.orgproprep.comchegg.com In this reaction, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which acts as the electrophile. ma.eduproprep.comyoutube.com The major product formed is methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. rsc.orgyoutube.comaiinmr.com The reaction proceeds through a resonance-stabilized carbocation intermediate, and the stability of the intermediate where the electrophile has added to the meta position is higher than for ortho or para addition. rsc.orguci.edu

Acylation Reactions

This compound can itself act as an acylating agent in Friedel-Crafts acylation reactions. masterorganicchemistry.com In this type of electrophilic aromatic substitution, the acyl group from this compound is transferred to another aromatic compound. masterorganicchemistry.com These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The reaction of methyl benzoate with aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid can lead to the formation of benzophenone (B1666685) derivatives. researchgate.net This indicates that under certain conditions, the ester group can also participate in acylation-type reactions. Furthermore, processes have been developed for the acylation of acetoacetic esters using carboxylic acid chlorides, followed by deacetylation to produce β-oxocarboxylic acid esters. google.com The synthesis of methyl 2-methyl-4-acetyl benzoate involves an acylation step to introduce an acetyl group onto a substituted benzene ring. patsnap.com

| Reactant | Acylating Agent | Catalyst | Product Type |

| Aromatic Compound | This compound | Lewis Acid (e.g., AlCl₃) | Substituted Benzophenone |

| Aromatic Compound | Methyl Benzoate | Trifluoromethanesulfonic Acid | Benzophenone Derivative researchgate.net |

| Acetoacetic Ester | Carboxylic Acid Chloride | - | β-Oxocarboxylic Acid Ester google.com |

Acylation of Amines and Other Nucleophiles

This compound is an effective acylating agent for a wide range of nucleophiles, most notably amines. The reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

This acylation is not limited to simple amines; it can be extended to a variety of nucleophiles, including amino acids and other complex molecules, allowing for the introduction of the 3-(methoxycarbonyl)benzoyl moiety into larger structures.

Formation of Amide and Ester Linkages

The formation of amide bonds through the acylation of amines is a cornerstone of its utility. This reaction is widely employed in the synthesis of a diverse array of compounds, from simple benzamides to more complex pharmaceutical intermediates.

Similarly, this compound can react with alcohols and phenols to form the corresponding esters. This esterification process also follows a nucleophilic acyl substitution pathway. While the reaction with alcohols may require heating or a catalyst, the reaction with phenols is often facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide salt. libretexts.org The resulting esters are valuable intermediates in their own right, finding application in various synthetic routes.

| Reactant Class | Product Class | General Reaction |

| Primary/Secondary Amines | N-Substituted Amides | R-NH₂ + ClOC-Ar-COOCH₃ → R-NHCO-Ar-COOCH₃ + HCl |

| Alcohols/Phenols | Esters | R-OH + ClOC-Ar-COOCH₃ → R-OCO-Ar-COOCH₃ + HCl |

Reductions and Oxidations

The functional groups of this compound and its derivatives can undergo various reduction and oxidation reactions, offering pathways to a range of other compounds.

Chemoselective Partial Reduction of Amides

Amides derived from this compound, specifically N-substituted 3-(methoxycarbonyl)benzamides, can undergo chemoselective reduction. While the reduction of amides can be challenging, modern synthetic methods allow for the selective reduction of the amide carbonyl group in the presence of the ester functionality. Reagents such as triflic anhydride in combination with sodium borohydride (B1222165) have been shown to be effective for the direct reduction of secondary amides to the corresponding amines under mild conditions. blogspot.com This chemoselectivity is crucial for synthesizing molecules where the ester group is required for subsequent transformations.

Oxidation to Carboxylic Acid Derivatives

The methyl group of the ester can be hydrolyzed to a carboxylic acid under basic or acidic conditions. More direct oxidation of the aromatic methyl group to a carboxylic acid is also a known transformation for related toluene (B28343) derivatives, often employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid. nih.gov In the case of this compound, oxidation would lead to the formation of isophthalic acid monomethyl ester, a dicarboxylic acid derivative with broad applications in polymer and materials science.

Cyclization and Heterocycle Formation

The reactivity of this compound and its derivatives can be harnessed in cyclization reactions to form various heterocyclic systems.

Synthesis of Isoxazolone Derivatives

While direct involvement of this compound in isoxazolone synthesis is not prominently documented, its derivatives can serve as precursors. For instance, a β-ketoester can be synthesized from a derivative of this compound. This β-ketoester can then undergo a well-established three-component reaction with hydroxylamine (B1172632) and an aldehyde to yield 4-arylmethylene-isoxazole-5(4H)-ones. niscpr.res.innih.govsemnan.ac.irorientjchem.orgrsc.org This reaction proceeds through the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by cyclization and subsequent condensation with the aldehyde. This synthetic strategy highlights the indirect but valuable role of this compound in the construction of complex heterocyclic frameworks.

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) rings is a significant transformation involving this compound. These five-membered heterocyclic compounds are of great interest due to their diverse applications in medicinal chemistry. nih.gov The general and most common pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from this compound involves a two-step process:

Formation of an Acylhydrazide Intermediate: The process begins with the nucleophilic acyl substitution reaction between this compound and a hydrazide (R-CONHNH2) or hydrazine (B178648) hydrate. The highly electrophilic carbon of the acyl chloride is attacked by the terminal nitrogen of the hydrazide, leading to the displacement of the chloride ion and the formation of a stable N-acylhydrazide intermediate.

Cyclodehydration to the Oxadiazole Ring: The resulting acylhydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This step is typically an intramolecular cyclodehydration reaction, which requires the removal of a water molecule. This is commonly achieved by heating the intermediate with a strong dehydrating agent, such as phosphorus oxychloride (POCl3), or by other methods like using iodine in the presence of a base. nih.govorganic-chemistry.org

A general scheme for this reaction is presented below: Scheme 1: General synthesis of 1,3,4-oxadiazole derivatives from this compound.

This is a placeholder image representing the reaction scheme.

The specific substituent on the final oxadiazole ring is determined by the choice of the initial hydrazide. Research has explored various hydrazides to create a library of oxadiazole derivatives for different applications. nih.govrsc.org

| Starting Hydrazide | Cyclizing Agent | Resulting Oxadiazole Derivative | Reference |

|---|---|---|---|

| Benzoyl Hydrazide | Phosphorus Oxychloride (POCl₃) | Methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | nih.gov |

| Isonicotinohydrazide | Phosphorus Oxychloride (POCl₃) | Methyl 3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzoate | researchgate.net |

| Formic Hydrazide | Phosphorus Pentoxide (P₂O₅) | Methyl 3-(1,3,4-oxadiazol-2-yl)benzoate | nih.govresearchgate.net |

Development of Other Nitrogen or Oxygen-Containing Heterocycles

The reactivity of the acyl chloride group in this compound extends beyond oxadiazole synthesis, enabling the creation of a diverse range of other heterocyclic systems containing nitrogen or oxygen. nih.govresearchgate.net

Nitrogen-Containing Heterocycles:

The acyl chloride functionality can react with various nitrogen-based dinucleophiles to construct different heterocyclic cores. The nature of the resulting heterocycle depends on the structure of the reacting nucleophile.

Triazoles and Thiadiazoles: By reacting this compound with thiosemicarbazide (B42300) in a suitable solvent, a thiosemicarbazide intermediate is formed. nih.gov This intermediate can then be cyclized under different conditions to yield either 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) derivatives. For instance, alkaline-mediated cyclization can lead to the formation of a triazole-thiol. nih.govresearchgate.net

Other N-Heterocycles: The synthesis of other heterocycles like pyrazines, pyrimidines, and indazoles is also conceivable through reactions with appropriate diamine or hydrazine precursors. kit.edursc.org The general principle involves the initial acylation by this compound followed by an intramolecular cyclization step.

Oxygen-Containing Heterocycles:

While less common, the synthesis of oxygen-containing heterocycles is also possible. These reactions typically involve reaction with a molecule containing at least two hydroxyl groups or a hydroxyl group and another nucleophilic center.

Benzo-fused Oxocines: Although complex, multi-step synthetic routes can lead to larger, oxygen-containing rings. For example, while not a direct reaction, the ester and acyl chloride groups could be chemically modified in separate steps to introduce functionalities that can later participate in a ring-closing metathesis or other cyclization reactions to form large, benzo-fused heterocycles. up.ac.zaup.ac.za

Dioxolones: Reaction with a 1,2-diol (like ethylene (B1197577) glycol) could potentially lead to the formation of a cyclic ester derivative, although this specific transformation requires careful selection of reaction conditions to favor cyclization over polymerization.

| Heterocycle Type | Required Reagent | General Reaction Principle | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Thiosemicarbazide | Acylation followed by alkaline-mediated cyclization. | nih.govresearchgate.net |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Acylation followed by acid-catalyzed cyclodehydration. | epa.gov |

| Pyrimidines | Amidines | Reaction with an amidine to form an acylated intermediate, followed by cyclization. | nih.gov |

| Benzo-fused O-Heterocycles | Multi-step synthesis involving diols | Initial modification of the starting material followed by intramolecular cyclization. | up.ac.zaup.ac.za |

Mechanistic Insights from Computational and Spectroscopic Studies

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Both spectroscopic analysis and computational modeling provide powerful tools for this purpose.

Spectroscopic Studies:

Spectroscopic techniques are indispensable for tracking the progress of reactions and characterizing the structure of intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structural transformation at each synthetic step. For example, in the formation of an oxadiazole, the disappearance of the acyl chloride's characteristic downfield signal in the 13C NMR spectrum and the appearance of new signals corresponding to the carbons of the heterocyclic ring provide definitive evidence of the reaction's success. aiinmr.com The chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum also change predictably upon substitution, confirming the position of the newly formed ring.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The conversion of the acyl chloride to an amide (in the acylhydrazide intermediate) and then to the C=N and C-O-C bonds of the oxadiazole ring can be monitored by the appearance and disappearance of characteristic stretching frequencies. For example, the strong C=O stretch of the acyl chloride (around 1785 cm-1) is replaced by amide carbonyl bands, and finally, the characteristic bands of the oxadiazole ring appear. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products, confirming their identity. Furthermore, fragmentation patterns observed in techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can offer deep mechanistic insights, helping to elucidate reaction pathways such as nucleophilic attack and subsequent fragmentation. nih.govresearchgate.net

Computational Studies:

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. These methods can model reaction pathways that might be difficult to observe experimentally.

Transition State Analysis: Computational models can calculate the geometries and energies of transition states for proposed reaction steps, such as the cyclization of the acylhydrazide to the oxadiazole. scispace.com By comparing the activation energy barriers for different possible pathways, chemists can predict which reaction is more likely to occur, explaining the observed regioselectivity and stereoselectivity.

Reaction Pathway Modeling: The entire reaction coordinate can be mapped out, providing a detailed picture of how reactants are converted into products. This can reveal the existence of short-lived intermediates and help understand the role of solvents and catalysts in the reaction mechanism. researchgate.net For instance, modeling can clarify why certain cyclizations proceed more efficiently under specific conditions or with particular substrates. scispace.com

This compound: A Versatile Reagent in Chemical Synthesis

This compound is a bifunctional organic compound featuring both a methyl ester and a highly reactive acyl chloride group. This structural arrangement makes it a valuable intermediate in advanced organic synthesis, enabling the construction of complex molecules with applications spanning pharmaceuticals to materials science. Its utility lies in the differential reactivity of its two functional groups, allowing for sequential and controlled chemical transformations. The acyl chloride provides a site for nucleophilic acyl substitution, readily forming amides, esters, and other derivatives, while the less reactive methyl ester can be carried through these reactions and modified at a later stage if required.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of the nuclei within Methyl 3-(chlorocarbonyl)benzoate. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, complemented by advanced 2D NMR experiments, provides unambiguous structural confirmation.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region, due to the 1,3-disubstituted benzene (B151609) ring, presents a complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing nature of both the methoxycarbonyl (-COOCH₃) and the chlorocarbonyl (-COCl) groups.

The protons on the aromatic ring are distinct due to their positions relative to the two functional groups. The proton at the C2 position is situated between both carbonyl groups and is expected to be the most deshielded. The protons at C4 and C6 are adjacent to one of the carbonyl groups, while the proton at C5 is the least deshielded of the aromatic protons. The methyl group of the ester provides a distinct singlet, typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 - 8.6 | Singlet (or triplet, small J) | - |

| H-4 | ~8.2 - 8.3 | Doublet of doublets | ~7.8, 1.5 |

| H-5 | ~7.6 - 7.8 | Triplet | ~7.8 |

| H-6 | ~8.1 - 8.2 | Doublet of doublets | ~7.8, 1.5 |

| -OCH₃ | ~3.9 - 4.0 | Singlet | - |

| Note: Data are predicted based on analogous structures and established NMR principles. The solvent is typically CDCl₃. |

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the carbonyl carbons (ester and acyl chloride), and one for the methyl carbon.

The chemical shifts of the carbonyl carbons are the most downfield, with the acyl chloride carbonyl carbon appearing at a lower field than the ester carbonyl carbon due to the greater electron-withdrawing effect of the chlorine atom. The aromatic carbons' chemical shifts are modulated by the substituent effects of the two functional groups. scbt.com

Table 2: Experimental and Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Reference |

| C-1 | ~132 | scbt.com |

| C-2 | ~135 | scbt.com |

| C-3 | ~135 | scbt.com |

| C-4 | ~130 | scbt.com |

| C-5 | ~130 | scbt.com |

| C-6 | ~131 | scbt.com |

| Ester C=O | ~165 | scbt.com |

| Acyl Chloride C=O | ~169 | scbt.com |

| -OCH₃ | ~53 | scbt.com |

| Note: Experimental data is referenced from the Wiley-VCH GmbH database, recorded on a VARIAN XL-200 instrument. scbt.com Predicted values are based on established substituent effects. |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, APT)

While 1D NMR provides fundamental data, 2D NMR techniques are employed for definitive assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would unequivocally link the signals of H-2, H-4, H-5, and H-6 to their corresponding carbon atoms (C-2, C-4, C-5, and C-6) and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include the methyl protons to the ester carbonyl carbon and the aromatic protons (e.g., H-2 and H-4) to the acyl chloride carbonyl carbon, confirming the positions of the functional groups.

APT (Attached Proton Test): This experiment differentiates between carbon types based on the number of attached protons (CH₃, CH₂, CH, and quaternary C). It serves as a useful alternative to DEPT (Distortionless Enhancement by Polarization Transfer) for determining carbon multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Identification of Functional Groups (e.g., Carbonyl, C-Cl)

The IR spectrum of this compound is dominated by strong absorption bands from its two distinct carbonyl groups. The acyl chloride carbonyl (C=O) stretch is expected at a higher frequency than the ester carbonyl stretch due to the strong inductive effect of the chlorine atom. The spectrum also shows characteristic absorptions for the aromatic ring and the C-Cl bond.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium-Weak |

| Acyl Chloride C=O | Stretch | ~1785 - 1770 | Strong |

| Ester C=O | Stretch | ~1730 - 1715 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |

| Ester C-O | Stretch | ~1300 - 1250 | Strong |

| C-Cl | Stretch | ~800 - 600 | Medium-Strong |

| Note: Data are predicted based on standard IR correlation tables. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The nominal molecular weight of this compound is 198.60 g/mol . scbt.com

The mass spectrum would exhibit a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Fragmentation of the molecular ion is expected to occur at the functional groups. Common fragmentation pathways would include:

Loss of the chlorine radical (•Cl) to give a fragment at m/z 163.

Loss of the methoxy (B1213986) group (•OCH₃) to yield a fragment at m/z 167.

Loss of the chlorocarbonyl group (•COCl) resulting in a fragment at m/z 135.

Decarbonylation (loss of CO) from fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₉H₇³⁵ClO₃]⁺ | 198 | Molecular Ion (M⁺) |

| [C₉H₇³⁷ClO₃]⁺ | 200 | Molecular Ion (M+2) |

| [C₉H₇O₃]⁺ | 163 | [M - Cl]⁺ |

| [C₈H₄ClO₂]⁺ | 167 | [M - OCH₃]⁺ |

| [C₈H₇O₂]⁺ | 135 | [M - COCl]⁺ |

| Note: Data are predicted based on established fragmentation patterns of aromatic esters and acyl chlorides. |

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The compound has a molecular formula of C₉H₇ClO₃, corresponding to a molecular weight of approximately 198.60 g/mol . scbt.comsigmaaldrich.comsigmaaldrich.com The monoisotopic mass is 198.008372 g/mol . epa.gov

In mass spectrometry, the molecule undergoes ionization, typically through electron impact (EI), leading to the formation of a molecular ion (M⁺). The subsequent fragmentation of this ion provides valuable structural information. For aromatic esters like this compound, characteristic fragmentation patterns are observed. libretexts.orgpharmacy180.com

Common fragmentation pathways for similar benzoate (B1203000) esters include the loss of the alkoxy group (-OCH₃) to form a benzoyl cation. For methyl benzoate, prominent peaks are observed at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), and at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which arises from the loss of carbon monoxide (CO) from the benzoyl cation. restek.commassbank.eu The molecular ion peak for methyl benzoate is observed at m/z 136. restek.comnist.gov

For this compound, the presence of the chlorocarbonyl group introduces additional fragmentation possibilities. The cleavage of the C-Cl bond and the loss of the entire chlorocarbonyl group are expected fragmentation pathways. The presence of chlorine is also indicated by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum, where fragments containing chlorine will show two peaks separated by two mass units with a relative intensity ratio of approximately 3:1. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound and Related Fragments

| Species | Formula | Molecular Weight ( g/mol ) | Key m/z values |

| This compound | C₉H₇ClO₃ | 198.60 scbt.comsigmaaldrich.comsigmaaldrich.com | 198 (M⁺) |

| Methyl benzoate | C₈H₈O₂ | 136.15 nist.gov | 136, 105, 77 restek.commassbank.eu |

| Benzoyl cation | C₇H₅O⁺ | 105.11 | 105 |

| Phenyl cation | C₆H₅⁺ | 77.11 | 77 |

This table is generated based on typical fragmentation patterns of benzoate esters and the molecular weight of the parent compound.

X-ray Crystallography for Solid-State Structure Elucidation

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the compound, which is a fundamental aspect of its characterization. For this compound (C₉H₇ClO₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 54.45 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.55 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.85 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 24.16 |

| Total | 198.605 | 100.00 |

This table presents the calculated elemental composition based on the molecular formula and atomic weights.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Commercial suppliers often specify a purity of ≥97% or ≥97.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A reverse-phase HPLC method can be employed for the analysis of related compounds like Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. sielc.com Such a method typically uses a C18 column (like Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique separates the main compound from any impurities, allowing for accurate quantification of its purity.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable technique for monitoring reactions involving this compound and analyzing the resulting products. For instance, in the analysis of chlorobenzoic acids, which are structurally related, GC-MS is used after a derivatization step to convert the acids into their more volatile methyl esters. researchgate.net Derivatizing agents like methyl chloroformate are used in GC-MS analysis of other compounds like amino acids. nih.gov

Given the volatility of this compound, GC can be used to track its consumption or formation in a chemical reaction, providing real-time data on reaction kinetics. The resulting chromatogram would show peaks corresponding to the starting materials, intermediates, and final products, allowing for the assessment of reaction completion and product distribution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. While there is no direct evidence from the search results of EPR studies on radical species derived from this compound, the technique has been applied to study radicals in related benzoate derivatives. For example, EPR spectra have been recorded for gamma-irradiated methyl-p-hydroxy benzoate to study the resulting radical species. nih.gov If this compound were to be involved in reactions that generate radical intermediates, EPR spectroscopy would be an indispensable tool for their detection and characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy.

Optimization of Molecular Geometry

The optimization of a molecule's geometry is a fundamental computational step that seeks to find the lowest energy arrangement of its atoms. For Methyl 3-(chlorocarbonyl)benzoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While general principles of organic chemistry suggest a planar benzene (B151609) ring with the ester and acyl chloride groups attached, specific values derived from DFT calculations are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic data, which can be invaluable for interpreting experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would aid in its structural elucidation. However, no such specific predictive data has been found in the public domain.

Analysis of Electronic Structure (e.g., HOMO-LUMO)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be located on the electron-rich aromatic ring, while the LUMO would be associated with the electron-deficient carbonyl groups of the ester and acyl chloride. A quantitative analysis of the HOMO-LUMO gap would provide insight into the molecule's susceptibility to nucleophilic and electrophilic attack. Regrettably, specific calculations detailing these parameters for this compound are not documented in available research.

Molecular Dynamics Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the bonds connecting the ester and acyl chloride groups to the benzene ring would be of interest. MD simulations could reveal the preferred conformations and the energy barriers between them. This information is currently not available from published studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles to understand the relative reactivity of the acyl chloride and ester functionalities. Such studies could map out the transition states and intermediates, providing a detailed picture of the reaction mechanism at the molecular level. At present, no computational studies on the reaction mechanisms of this compound have been identified.

Transition State Analysis

For reactions involving this compound, such as nucleophilic acyl substitution, transition state analysis can reveal the geometry and energetic properties of the transient species formed. For instance, in the acylation of an alcohol or amine, the reaction proceeds through a tetrahedral intermediate. Computational models, such as those employing density functional theory (DFT), can predict the bond angles, bond lengths, and vibrational frequencies of the transition state leading to this intermediate. These calculations often show that the approach of the nucleophile and the subsequent departure of the chloride ion can occur through a concerted mechanism or a stepwise process, depending on the solvent and the nature of the nucleophile. mdpi.comresearchgate.net

Illustrative Transition State Geometries for Acylation

| Parameter | Attacking Nucleophile (e.g., Methanol) | Resulting Intermediate |

|---|---|---|

| C-O (carbonyl) bond length | ~1.20 Å | ~1.35 Å |

| C-Cl bond length | ~1.80 Å | ~2.10 Å |

| C-Nucleophile bond length | >2.50 Å | ~1.45 Å |

Energy Profiles of Reactions

The energy profile of a reaction involving this compound maps the change in potential energy as the reactants are converted into products. These profiles, generated through computational chemistry, provide a quantitative measure of the reaction's feasibility and kinetics. For example, the solvolysis of benzoyl chlorides, a reaction class to which this compound belongs, has been studied computationally. These studies indicate that the reaction can proceed through a spectrum of mechanisms from SN2 to SN1, with the formation of an acylium ion intermediate in less nucleophilic solvents. mdpi.comresearchgate.net The energy profile would show the relative energies of the reactants, transition states, any intermediates, and the final products.

Hypothetical Energy Profile Data for the Hydrolysis of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| First Transition State | +15 |

| Tetrahedral Intermediate | +5 |

| Second Transition State | +18 |

Note: This data is hypothetical and serves to illustrate a typical energy profile for such a reaction.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies

While specific QSAR and molecular docking studies for this compound are not extensively documented, the principles can be applied to predict its potential biological activities based on its structural features.

Prediction of Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For a compound like this compound, its physicochemical properties, such as lipophilicity (LogP), electronic effects of the substituents, and steric parameters, would be used as descriptors in a QSAR model. For instance, its reactivity as an acylating agent could be correlated with its potential to irreversibly inhibit enzymes by forming covalent bonds with active site residues. icdst.org

Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.govwikipedia.orgblogspot.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For this compound, docking studies could be performed on enzymes where acylation is a known mechanism of inhibition, such as serine proteases or fatty acid amide hydrolase. The docking simulations would predict how the molecule fits into the active site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex before the covalent reaction occurs. nih.govekb.eg

Illustrative Docking Results for a Hypothetical Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -6.5 |

| Interacting Residues | Ser195, His57, Trp215 |

Note: This table represents hypothetical data from a molecular docking simulation.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In silico ADME prediction tools are used in the early stages of drug development to estimate the pharmacokinetic properties of a compound. mdpi.comnih.govnih.govresearchgate.netjapsonline.com

Based on the structure of this compound, several ADME properties can be predicted:

Absorption: The presence of both a lipophilic benzene ring and polar ester and acyl chloride groups suggests that the molecule may have moderate oral absorption. However, its high reactivity, particularly with water, would likely lead to rapid hydrolysis in the gastrointestinal tract, significantly reducing its bioavailability.

Distribution: The predicted LogP value for this compound would indicate its likely distribution in the body. A higher LogP suggests greater distribution into fatty tissues.

Metabolism: The ester group is susceptible to hydrolysis by esterases in the plasma and liver, leading to the formation of the corresponding carboxylic acid. The acyl chloride group is highly reactive and would be rapidly hydrolyzed.

Excretion: The metabolic products, primarily the corresponding benzoic acid derivative, would likely be eliminated through renal excretion.

Predicted ADME Properties

| Property | Predicted Value/Characteristic |

|---|---|

| Oral Bioavailability | Low due to high reactivity |

| Blood-Brain Barrier Permeation | Unlikely due to reactivity and polarity |

| Plasma Protein Binding | Moderate |

Note: These predictions are based on general principles of ADME for compounds with similar functional groups.

Derivatives and Structure Activity Relationship Sar Studies

Systematic Modification of the Methyl 3-(Chlorocarbonyl)benzoate Scaffold

The bifunctional nature of this compound allows for selective or sequential modifications at three primary sites: the ester group, the chlorocarbonyl group, and the phenyl ring. The significant difference in reactivity between the acyl chloride and the ester functionality enables chemists to target one group selectively over the other. libretexts.org

The methyl ester group is less reactive than the chlorocarbonyl group. libretexts.org Modifications at this site are typically performed after the more reactive acyl chloride has been transformed. Common derivatizations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is fundamental in multi-step syntheses where a free carboxylic acid is required for subsequent reactions. libretexts.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, yielding a new ester. This allows for the tuning of properties such as solubility and steric bulk. pbworks.com

Aminolysis/Amidation: The ester can be converted directly into an amide by reacting with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction often requires higher temperatures or catalysts compared to the amidation of the more reactive acyl chloride. google.com

The chlorocarbonyl (acyl chloride) group is the most reactive site on the molecule and is a primary target for nucleophilic acyl substitution. quora.com This high reactivity allows for the synthesis of numerous derivatives under mild conditions. libretexts.org

Amide Formation (Aminolysis): Reaction with ammonia, primary amines, or secondary amines readily yields the corresponding primary, secondary, or tertiary amides. libretexts.orgnih.gov This is one of the most common transformations, used extensively in the synthesis of biologically active molecules.

Ester Formation (Alcoholysis): Treatment with alcohols leads to the formation of different esters. This provides an alternative route to the transesterification of the original methyl ester, often proceeding under milder conditions. libretexts.org

Hydrolysis: Simple reaction with water will hydrolyze the acyl chloride to a carboxylic acid. libretexts.org This offers a route to isophthalic acid monomethyl ester.

Anhydride (B1165640) Formation: Reaction with a carboxylate salt results in the formation of a mixed or symmetric anhydride. libretexts.org

Modifying the aromatic ring of this compound itself via electrophilic aromatic substitution is challenging because both the ester and the chlorocarbonyl groups are deactivating and meta-directing. Therefore, substituted derivatives are more commonly synthesized by using an already substituted benzoic acid as the starting material prior to the introduction of the ester and acyl chloride functionalities. mdpi.com For instance, substituted benzoic acids can be esterified and then treated with a chlorinating agent like thionyl chloride to produce the desired substituted this compound derivative. chemicalbook.com

Table 1: Summary of Potential Modifications to the this compound Scaffold

| Modification Site | Reagent/Condition | Resulting Functional Group |

| Ester Group | Water (Hydrolysis) | Carboxylic Acid |

| Different Alcohol (Transesterification) | New Ester | |

| Amine (Aminolysis) | Amide | |

| Chlorocarbonyl Group | Amine (Aminolysis) | Amide |

| Alcohol (Alcoholysis) | Ester | |

| Water (Hydrolysis) | Carboxylic Acid | |

| Carboxylate Salt | Anhydride | |

| Phenyl Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) on a precursor | Substituted Phenyl Ring |

Impact of Structural Changes on Reactivity and Selectivity

Structural modifications to the this compound scaffold have a predictable influence on its chemical reactivity and selectivity, primarily governed by electronic and steric effects.

The reactivity of a carboxylic acid derivative is determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group. quora.com The chlorocarbonyl group is exceptionally reactive because the electronegative chlorine atom strongly withdraws electron density, making the carbonyl carbon highly electrophilic, and the chloride ion is an excellent leaving group. libretexts.org The ester group is significantly less reactive. This inherent difference in reactivity allows for high selectivity; nucleophiles will almost exclusively attack the chlorocarbonyl position when the reaction is controlled.

Substituents on the phenyl ring further modulate this reactivity.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) donate electron density to the ring, which slightly reduces the electrophilicity of the carbonyl carbons and decreases reactivity. rsc.org

A study on the kinetics of Friedel-Crafts acylation demonstrated the effect of substituents on the reactivity of benzoyl chloride derivatives. The findings can be extrapolated to understand the reactivity of substituted this compound. rsc.org

Table 2: Relative Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions rsc.org

| Substituent (X) on p-XC₆H₄COCl | Relative Rate | Electronic Effect | Impact on Reactivity |

| -CH₃ (Toluoyl) | 0.2 | Electron-Donating | Decreased |

| -H (Benzoyl) | 1.0 | Reference | Baseline |

| -Cl (Chlorobenzoyl) | 2.5 | Electron-Withdrawing | Increased |

SAR in Medicinal Chemistry Applications

This compound serves as a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying the scaffold, medicinal chemists can identify the key structural features required for a desired biological effect.

A significant area where derivatives of this scaffold are relevant is in the development of anti-protozoal agents. Salicylamides (2-hydroxybenzamides) are a class of compounds known for their broad-spectrum biological activities. nih.govutmb.edu Notable examples include Nitazoxanide and Niclosamide, which exhibit anti-protozoal and anthelmintic properties. nih.govnih.gov

Nitazoxanide is an FDA-approved drug used to treat parasitic infections, including those caused by the protozoa Cryptosporidium parvum and Giardia intestinalis. nih.gov Its mechanism of action against these anaerobic organisms involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for their energy metabolism. nih.gov

This compound can be used to synthesize analogs of these active drugs for SAR studies. For example, reacting it with various substituted aminophenols or aminothiazoles would generate a library of benzamide (B126) derivatives. The goal of such SAR studies is to optimize potency, selectivity, and pharmacokinetic properties. Key structural features of known active compounds provide a starting point for these investigations. For instance, in Nitazoxanide, the nitro group and the thiazole (B1198619) ring are critical for its activity. In Niclosamide, the chlorine substituents and the phenolic hydroxyl group are key.

By using this compound and its own derivatives (e.g., with different substituents on the phenyl ring), chemists can systematically explore how changes in three key regions impact anti-protozoal activity:

The nature of the amine component that displaces the chloride.

Substituents on the phenyl ring of the original benzoate (B1203000) scaffold.

Modifications to the ester group (e.g., hydrolysis to a carboxylic acid or conversion to another amide).

Studies on salicylanilide (B1680751) derivatives have shown that the type and position of substituents on the phenyl rings are crucial for activity against various pathogens. nih.gov This underscores the value of using versatile building blocks like this compound to generate diverse structures for biological screening.

Table 3: Key Anti-Protozoal Salicylamide-Related Structures

| Compound | Key Structural Features | Relevance to SAR Studies |

| Nitazoxanide | Thiazole ring, Nitro group, Salicylic (B10762653) acid-derived amide | Provides a template for designing new derivatives by reacting precursors with aminothiazoles. |

| Niclosamide | Chlorinated phenyl rings, Salicylic acid-derived amide | Highlights the importance of halogen substituents for activity. |

| Hypothetical Derivative | Benzamide core from this compound, varied amine component | Systematic variation of the amine allows for exploration of the binding pocket of the biological target. |

Anticancer Properties of Related Compounds

The quest for novel anticancer agents has led researchers to explore various chemical scaffolds, including those derived from or related to benzoate structures. Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of compounds with well-documented anticancer properties. nih.gov These molecules are precursors for flavonoids and can be synthesized through the condensation of substituted benzaldehydes and acetophenones. The structural diversity of chalcones, achieved by altering the substitution patterns on their two aromatic rings, makes them ideal candidates for SAR studies. nih.govnih.gov

Research has demonstrated that chalcone (B49325) derivatives can exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key cellular processes like angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.gov The presence of specific functional groups on the chalcone backbone can significantly influence their potency and selectivity against various cancer cell lines. capes.gov.br For instance, the introduction of a trimethoxyphenyl group has been shown to be favorable for antimitotic activity by interfering with tubulin polymerization, a critical process for cell division. nih.gov

Furthermore, hybrid molecules that combine the chalcone scaffold with other known anticancer pharmacophores, such as benzimidazole (B57391) or 1,2,3-triazole, have been synthesized to enhance biological activity and overcome drug resistance. nih.govacs.org For example, a novel chalcone-1,2,3-triazole derivative demonstrated significant antitumor activity against liver cancer cells (HepG2) with an IC₅₀ value of 0.9 μM and was identified as a potent tubulin polymerization inhibitor. nih.gov Similarly, certain chalcone-benzimidazolium salts have shown high potency against a panel of human tumor cell lines, with IC₅₀ values below 6.70 μM. acs.org

The table below summarizes the anticancer activity of selected chalcone derivatives against various cancer cell lines.

| Compound Type | Specific Derivative Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Chalcone-1,2,3-triazole hybrid | Derivative 54 | HepG2 (Liver Cancer) | 0.9 μM |

| Chalcone-benzimidazolium salt | Compound 8f | Various Human Tumor Lines | < 6.70 μM |

| Chalcone-benzimidazolium salt | Compound 8i | Various Human Tumor Lines | < 6.70 μM |

| Chalcone-oxadiazole hybrid | Compound 30 | Leukemia Cells | 0.32–11.0 µM |

| (E)-2',4'-dihydroxy-4-chlorochalcone | Chalcone D | T47D (Breast Cancer) | 42.66 μg/mL |

| (E)-4'-hydroxy-4-chlorochalcone | Chalcone C | WiDr (Colon Cancer) | 20.42 μg/mL |

Antischistosomal Activity

Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, affects millions of people worldwide. The discovery of the antischistosomal properties of the benzodiazepine (B76468) meclonazepam (B1676132) (MCLZ) in the 1970s opened a new avenue for therapeutic development. nih.govplos.org Meclonazepam, originally investigated for its sedative and anxiolytic effects, was found to be effective against S. mansoni and S. haematobium in both animal models and a small human trial. nih.govnih.gov However, its clinical development was halted due to dose-limiting sedative side effects. nih.gov

This led to SAR studies focused on decoupling the desired antiparasitic activity from the unwanted sedative effects. nih.gov The human target for benzodiazepine-induced sedation, the GABA-A receptor, is not present in schistosomes. wikipedia.org This crucial difference suggested that the two effects were mediated by different molecular targets, making it possible to design derivatives with an improved therapeutic index. nih.gov

Researchers synthesized a series of meclonazepam derivatives, primarily modifying the C3 position of the benzodiazepine ring system. nih.govnih.gov An in vitro screen of 18 new derivatives identified several compounds that retained antischistosomal activity. nih.govnih.gov Subsequent in vivo testing in a mouse model of schistosomiasis confirmed that two of these derivatives, MYM-V-56 and MYM-III-10, cured the infection with a potency comparable to the parent compound, meclonazepam. nih.govnih.gov Crucially, when tested for sedative effects, both compounds were found to be significantly less sedating than meclonazepam. nih.gov These findings demonstrated the proof-of-concept that the benzodiazepine scaffold could be optimized to produce potent and non-sedating antischistosomal agents. asm.org

The mechanism of action of meclonazepam against schistosomes involves causing a rapid influx of calcium, leading to spastic muscle paralysis and damage to the parasite's outer layer, the tegument. plos.orgwikipedia.orgcolab.ws

The table below presents the activity of meclonazepam and its derivatives.

| Compound | Activity | Observation |

|---|---|---|

| Meclonazepam (MCLZ) | Antischistosomal | Effective in animal models and a human trial, but causes sedation. nih.govnih.gov |

| MYM-V-56 | Antischistosomal | In vivo efficacy comparable to MCLZ with reduced sedative effects. nih.govnih.gov |

| MYM-III-10 | Antischistosomal | In vivo efficacy comparable to MCLZ with reduced sedative effects. nih.govnih.gov |

Development of Libraries of this compound Derivatives

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new therapeutic leads. This compound is an ideal scaffold for creating such libraries due to its dual reactivity, allowing for the systematic introduction of a wide range of chemical functionalities.

The synthesis of diverse chalcone and benzodiazepine analogs, as discussed in the preceding sections, is a practical example of the development of focused chemical libraries. By systematically altering the substituents on the core structures of these molecules, researchers can explore the chemical space around a known active compound. This exploration is guided by the principles of structure-activity relationships, where the goal is to identify patterns of substitution that enhance desired properties (like potency and selectivity) while minimizing undesired ones (like toxicity or off-target effects).

For example, the creation of a library of chalcone derivatives can involve reacting a common precursor, such as an acetophenone, with a diverse panel of substituted benzaldehydes. researchgate.net This combinatorial approach can rapidly generate a large number of structurally related compounds for biological evaluation. nih.gov Similarly, the synthesis of the 18 meclonazepam derivatives to find non-sedating antischistosomal agents represents the construction of a focused library designed to solve a specific therapeutic problem. nih.govnih.gov

These libraries provide the raw material for identifying lead compounds. Once a "hit" is identified from an initial screen, further focused libraries are often created around its structure to optimize its properties, a process that was successfully demonstrated with the development of the non-sedating meclonazepam analogs. nih.gov The ultimate aim is to produce a drug candidate with a well-defined structure-activity relationship, high efficacy, and a favorable safety profile.

Environmental and Sustainable Chemistry Considerations

Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. For the synthesis of Methyl 3-(chlorocarbonyl)benzoate, key principles include maximizing atom economy, using safer chemicals, and improving energy efficiency. epa.govethz.ch

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. scispace.com The most common laboratory and industrial method for preparing acyl chlorides, including this compound, is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). chemguide.co.ukiitk.ac.insavemyexams.com

The synthesis starts from 3-(methoxycarbonyl)benzoic acid. The reaction proceeds as follows:

C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl

Reaction Stoichiometry:

Reactants: 3-(methoxycarbonyl)benzoic acid (180.16 g/mol ) + Thionyl chloride (118.97 g/mol )

Products: this compound (198.60 g/mol ) + Sulfur dioxide (64.07 g/mol ) + Hydrogen chloride (36.46 g/mol )

The atom economy for this process is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

(198.60 / (180.16 + 118.97)) x 100 = 66.38%

This calculation reveals that a significant portion of the reactant mass (33.62%) is converted into waste byproducts, namely sulfur dioxide and hydrogen chloride. chemguide.co.uk This highlights a key area for improvement. Minimizing waste involves not only maximizing atom economy but also optimizing reaction conditions to prevent side reactions and the formation of impurities, which would otherwise require additional separation steps and generate more waste. youtube.com

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-(methoxycarbonyl)benzoic acid | C₉H₈O₄ | 180.16 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₉H₇ClO₃ | 198.60 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct (Waste) |

| Hydrogen chloride | HCl | 36.46 | Byproduct (Waste) |

| Atom Economy | 66.38% |

The selection of reagents and solvents is critical from a green chemistry perspective. ethz.ch

Reagents: Thionyl chloride, phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) are common reagents for synthesizing acyl chlorides. iitk.ac.insavemyexams.com However, they are all hazardous. sciencemadness.orgnih.gov

Thionyl chloride (SOCl₂): Is toxic and corrosive, and reacts with water to release toxic gases (SO₂ and HCl). chemguide.co.ukresearchgate.net

Oxalyl chloride ((COCl)₂): Is also toxic and corrosive. It offers milder reaction conditions but is more expensive. Its byproducts are gaseous (CO, CO₂, HCl), which can simplify purification. wikipedia.org

Phosphorus chlorides (PCl₃, PCl₅): These are highly reactive but less selective and produce phosphorus-based waste (e.g., phosphorous acid or phosphorus oxychloride), which can be difficult to dispose of. youtube.comlibretexts.org

Research into safer alternatives is ongoing. For instance, methods using cyanuric chloride or solid-supported reagents are being explored to reduce the hazards associated with traditional chlorinating agents. sciencemadness.org Another approach involves catalytic methods, such as using dimethylformamide (DMF) with oxalyl chloride or thionyl chloride, which can increase reaction rates under milder conditions, though DMF itself has toxicity concerns. youtube.comwikipedia.org

Solvents: Syntheses of acyl chlorides are often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or in an excess of the chlorinating agent itself. researchgate.netorgsyn.org These solvents are associated with environmental and health risks. Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. Potential bio-based solvents like Cyrene™ or 2-methyltetrahydrofuran (B130290) have been investigated as replacements for dipolar aprotic solvents and could be considered for processes involving acyl chlorides. rsc.org

Strategies to improve energy efficiency include:

Catalysis: Using catalysts like DMF can accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times. youtube.comgoogle.com

Process Intensification: Technologies like microwave-assisted synthesis have been shown to dramatically reduce reaction times and energy input for related reactions, such as esterifications. While specific data for this compound is not available, this approach offers a potential avenue for a more energy-efficient process.

Lifecycle Assessment of this compound Production

A lifecycle assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product from "cradle-to-gate" (from raw material extraction to the finished product leaving the factory) or "cradle-to-grave" (including use and disposal). While a specific LCA for this compound is not publicly available, a qualitative assessment can be made based on its synthetic pathway.

Fine chemical and pharmaceutical production generally has a significantly higher environmental impact per kilogram of product compared to bulk chemical production. epa.govscispace.com This is due to more complex, multi-step syntheses, lower yields, and higher energy and solvent use. researchgate.net

The key stages and potential environmental hotspots in the production of this compound include:

Raw Material Acquisition: The ultimate starting materials for the aromatic ring are derived from petrochemicals (e.g., benzene (B151609) or toluene), which involves the environmental burdens of fossil fuel extraction and processing.

Synthesis of Precursor: The synthesis of the immediate precursor, 3-(methoxycarbonyl)benzoic acid, involves multiple chemical steps, each with its own consumption of reagents, solvents, and energy.

Chlorination Step: This is a major hotspot. The use of hazardous chlorinating agents like thionyl chloride and the generation of toxic gaseous byproducts (HCl, SO₂) are significant contributors to the process's environmental and safety profile. epa.govscispace.com Energy is consumed for heating, stirring, and subsequent purification steps like distillation.

Purification: The separation of the final product from unreacted starting materials, excess reagents, and byproducts requires energy-intensive processes like fractional distillation. This step also generates solvent waste.

Studies on similar fine chemicals have shown that energy consumption (for heating, cooling, pumping, and separations) is often the largest contributor to environmental impacts like global warming potential and cumulative energy demand. scispace.comresearchgate.net

Waste Management and Treatment in Synthetic Procedures

Effective waste management is essential for mitigating the environmental impact of chemical synthesis. The production of this compound generates several waste streams that require careful handling and treatment.

Gaseous Byproducts: The reaction with thionyl chloride produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are acidic and toxic gases. chemguide.co.uk In an industrial setting, these off-gases must be treated before release. This is typically achieved by passing them through a gas scrubber, which is a packed column or tower where the gases are neutralized by a basic solution, such as sodium hydroxide (B78521) (caustic soda). This converts the gases into less harmful salts (sodium chloride and sodium sulfite) dissolved in water.

Solvent Waste: Solvents used in the reaction and purification steps (e.g., DCM, toluene) become contaminated. Depending on the level and type of contamination, this solvent waste may be purified for reuse via distillation or incinerated for energy recovery.

Aqueous Waste: The work-up and scrubbing processes generate aqueous waste streams containing salts (e.g., sodium chloride, sodium sulfite) and potentially small amounts of organic compounds. This wastewater must be treated at a wastewater treatment facility to reduce its chemical oxygen demand (COD) and remove any toxic components before it can be discharged.

Solid Waste: The use of phosphorus-based reagents (PCl₃, PCl₅) would generate solid or liquid phosphorus acid waste, which is corrosive and requires specialized disposal, adding complexity and cost to the waste management process. youtube.com This makes reagents with gaseous byproducts, like thionyl chloride, preferable from a waste separation standpoint, though not necessarily from a hazard perspective. libretexts.org

Future Research Perspectives and Interdisciplinary Opportunities

Catalytic Applications Beyond Organic Synthesis

The utility of Methyl 3-(chlorocarbonyl)benzoate is projected to expand into the realm of catalysis, not merely as a substrate, but as a precursor to sophisticated catalytic systems. The dual functionality of the molecule allows it to be a foundational component in the design of novel ligands for organometallic catalysts or as a monomer for creating polymeric catalysts.

Derivatives of this compound can be engineered to chelate with various metal centers. By reacting the acyl chloride group with bifunctional molecules containing amine or alcohol groups, new polydentate ligands can be synthesized. These ligands can then be used to create transition metal complexes with tailored catalytic activities. For example, palladium complexes with specialized diphosphine chelating ligands have demonstrated high activity for carbonylation reactions to produce methyl benzoate (B1203000). researchgate.netresearchgate.net Future work could involve creating ligands from this compound to optimize such processes further.

Furthermore, this compound is an ideal candidate for the synthesis of catalytically active polymers. The development of solid acid catalysts, such as those based on zirconium or niobium oxide, for esterification and amidation reactions of methyl benzoate highlights a move towards reusable and environmentally benign catalytic processes. researchgate.netresearchgate.netmdpi.com Following this trend, this compound can be polymerized or grafted onto solid supports, creating heterogeneous catalysts where the polymer backbone or the support material influences the catalytic environment.

| Catalyst Type | Precursor/Monomer | Potential Catalytic Application | Relevant Research Finding |

| Homogeneous Organometallic Catalyst | Ligands derived from this compound | Carbon-carbon bond formation (e.g., cross-coupling reactions) | Palladium complexes with specific ligands show high turnover frequencies in carbonylation. researchgate.netresearchgate.net |

| Heterogeneous Solid Acid Catalyst | Polymers of this compound | Esterification, Amidation | Niobium pentoxide (Nb2O5) shows high activity for the direct amidation of esters. researchgate.net |

| Manganese-Based Catalyst | Manganese oxides supported on materials functionalized with benzoate derivatives | Selective Hydrogenation | Mn-based catalysts are effective in the gas-phase hydrogenation of methyl benzoate to benzaldehyde. mdpi.com |

Integration with Flow Chemistry and Automation

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant opportunity to enhance efficiency, safety, and scalability in chemical production. The high reactivity of the acyl chloride group is particularly well-suited for the rapid reaction times and precise control offered by flow reactors.

Automated synthesis platforms, which combine robotics with high-throughput analysis, have the potential to dramatically accelerate the discovery of new molecules and materials. chemrxiv.orgresearchgate.net this compound can serve as a key building block in such systems. Its ability to readily react with various nucleophiles allows for its use in creating large, diverse libraries of compounds through automated, iterative processes. This approach moves the field of small molecule synthesis closer to the efficiency of automated oligopeptide and oligonucleotide synthesis. chemrxiv.org

Flow chemistry offers improved heat and mass transfer, enabling better control over highly exothermic reactions and allowing for safer operation compared to large-scale batch processes. The synthesis of derivatives from this compound, which can be vigorous, would benefit from the enhanced safety profile of flow reactors. Patents describing the synthesis of related compounds under specific temperature and flow conditions suggest that these processes are amenable to industrial-scale flow production. google.com